molecular formula C14H26O4Zn B3270409 Zinc diheptanoate CAS No. 5261-20-1

Zinc diheptanoate

Cat. No.: B3270409
CAS No.: 5261-20-1
M. Wt: 323.7 g/mol
InChI Key: XWHCUISQLSVNCW-UHFFFAOYSA-L
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Description

Zinc diheptanoate: is a chemical compound with the molecular formula C14H26O4Zn . It is a zinc salt of heptanoic acid, also known as zinc heptanoate. This compound is used in various industrial and research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc diheptanoate can be synthesized through the reaction of zinc oxide or zinc carbonate with heptanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt. The general reaction is as follows: [ \text{ZnO} + 2 \text{C}7\text{H}{14}\text{O}_2 \rightarrow \text{Zn(C}7\text{H}{13}\text{O}_2)_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with heptanoic acid under controlled conditions. The reaction is carried out in a reactor where the temperature and pressure are carefully monitored to ensure complete conversion and high yield. The product is then purified through filtration and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions: Zinc diheptanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced to form zinc metal under specific conditions.

    Substitution: this compound can participate in substitution reactions where the heptanoate group is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Various organic ligands can be used to replace the heptanoate group under suitable conditions.

Major Products:

    Oxidation: Zinc oxide (ZnO) and heptanoic acid derivatives.

    Reduction: Zinc metal (Zn).

    Substitution: New zinc complexes with different ligands.

Scientific Research Applications

Chemistry: Zinc diheptanoate is used as a catalyst in organic synthesis and polymerization reactions. It is also employed in the preparation of other zinc-containing compounds.

Biology: In biological research, this compound is used to study zinc’s role in enzymatic reactions and cellular processes. It serves as a source of zinc ions in various biochemical assays.

Medicine: this compound has potential applications in medicine, particularly in the development of zinc-based drugs and supplements. It is studied for its antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used as a stabilizer in the production of plastics and rubber. It is also employed in the manufacture of coatings, adhesives, and lubricants.

Mechanism of Action

Zinc diheptanoate exerts its effects primarily through the release of zinc ions. These ions interact with various molecular targets, including enzymes and proteins, to modulate their activity. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within cells. They are involved in processes such as DNA synthesis, cell division, and signal transduction.

Comparison with Similar Compounds

    Zinc acetate: Another zinc salt used in various applications, including as a dietary supplement and in chemical synthesis.

    Zinc stearate: Commonly used as a lubricant and release agent in the plastics industry.

    Zinc oxide: Widely used in cosmetics, pharmaceuticals, and as a catalyst in chemical reactions.

Uniqueness: Zinc diheptanoate is unique due to its specific heptanoate ligand, which imparts distinct solubility and reactivity properties compared to other zinc salts. Its applications in catalysis and material science are particularly noteworthy.

Properties

IUPAC Name

zinc;heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14O2.Zn/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHCUISQLSVNCW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967039
Record name Zinc diheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5261-20-1
Record name Zinc diheptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc diheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc diheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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